Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a cyclobutyl-diazepane moiety, makes it an interesting subject for research and industrial applications.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
It’s known that btz-based compounds can act as photocatalysts, enabling organic transformations . The exact pathways would depend on the specific reactions being catalyzed.
Result of Action
The result of the compound’s action is primarily observed in its potential as a visible-light organophotocatalyst . It can enable organic transformations, which could be useful in various applications, including photovoltaics and fluorescent sensors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for its function as a photocatalyst . Additionally, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[c][1,2,5]thiadiazole core through a series of cyclization reactions. This core is then functionalized with various substituents to introduce the desired functional groups.
For example, the synthesis might begin with the reaction of a suitable aromatic amine with sulfur and a halogenating agent to form the benzo[c][1,2,5]thiadiazole core. This intermediate can then be further reacted with cyclobutyl-diazepane derivatives under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in the presence of a catalyst and under controlled temperature and pressure conditions. Similarly, reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe or sensor. .
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. .
Industry: In industrial applications, the compound is used in the development of advanced materials such as polymers and coatings. .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can be compared with other similar compounds such as:
Benzo[c][1,2,5]thiadiazol-5-ylmethanol: This compound has a similar core structure but differs in the functional groups attached.
4,4’- (Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: This compound is used in the development of fluorescent materials and sensors.
New alkylthienyl substituted benzo[1,2-b4,5-b′]dithiophene-based polymers: These compounds are used in the development of advanced materials for electronic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications compared to other similar compounds .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C_{15}H_{18}N_{4}S
- Molecular Weight : 298.40 g/mol
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit various mechanisms of action:
- Anticancer Activity : Studies have shown that benzo[c][1,2,5]thiadiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds have been found to inhibit the activity of kinases involved in cell proliferation and survival .
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Activity
A significant study evaluated the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives against various cancer cell lines. The results indicated:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 10.5 | Inhibition of RET kinase |
Compound B | A549 (lung cancer) | 8.3 | Apoptosis induction |
Compound C | HeLa (cervical cancer) | 12.0 | Cell cycle arrest |
These findings suggest that modifications to the benzo[c][1,2,5]thiadiazole structure can enhance anticancer activity through various mechanisms .
Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds. The following table summarizes the findings:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 15 µg/mL |
Compound E | S. aureus | 10 µg/mL |
Compound F | P. aeruginosa | 20 µg/mL |
These results indicate that certain derivatives possess significant antimicrobial activity, making them potential candidates for further development as therapeutic agents .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(12-5-6-14-15(11-12)18-22-17-14)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWENAZOIBMFRPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.